1H-1,2,4-Triazole-3-thiol

Catalog No.
S610429
CAS No.
3179-31-5
M.F
C2H3N3S
M. Wt
101.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-1,2,4-Triazole-3-thiol

CAS Number

3179-31-5

Product Name

1H-1,2,4-Triazole-3-thiol

IUPAC Name

1,2-dihydro-1,2,4-triazole-3-thione

Molecular Formula

C2H3N3S

Molecular Weight

101.13 g/mol

InChI

InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6)

InChI Key

AFBBKYQYNPNMAT-UHFFFAOYSA-N

SMILES

C1=NC(=S)NN1

Synonyms

1,2,4-triazolethione, mercaptotriazole

Canonical SMILES

C1=NC(=S)NN1

Isomeric SMILES

C1=NNC(=N1)S

Ligand and Tautomerism:

1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand. Mercapto refers to the presence of a thiol (-SH) group, indicating its potential to bind to metals. This molecule exhibits tautomerism in solution, meaning it can exist in two different isomeric forms that can interconvert. This property can influence its behavior in various applications [].

Luminescent Polymers:

Studies have shown that 1H-1,2,4-triazole-3-thiol can form novel luminescent polymers with cadmium(II) salts. These polymers exhibit interesting luminescent properties, meaning they can emit light when exposed to specific stimuli. This characteristic makes them potentially useful for various applications, such as optoelectronic devices and sensors [].

S-alkylation and Derivatives:

1H-1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation, meaning it can react with alkylating agents to form a series of S-substituted derivatives. These derivatives possess different properties compared to the parent molecule, potentially expanding their applicability in various research fields [].

DNA Detection:

A study explored the use of 1H-1,2,4-triazole-3-thiol in designing a surface-enhanced Raman scattering (SERS) based probe for the fast and accurate detection of DNA markers. SERS is a technique that can significantly enhance the Raman scattering signal of molecules adsorbed on a metal surface. The probe utilizing 1H-1,2,4-triazole-3-thiol demonstrated promising potential for sensitive and specific DNA detection [].

1H-1,2,4-Triazole-3-thiol is a heterocyclic compound featuring a triazole ring with a thiol functional group. Its molecular formula is C2H3N3S, and it is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, along with a sulfur atom attached to one of the carbon atoms. This compound is notable for its ability to form various derivatives, which enhances its utility in diverse chemical applications.

  • Thiol-Ene Reactions: It can undergo thiol-ene click reactions, particularly with N-arylmaleimides, leading to the formation of various thiazolo derivatives .
  • S-Alkylation: The compound can be alkylated to produce S-substituted derivatives through regioselective reactions .
  • Coordination Chemistry: It has been utilized in the synthesis of cadmium(II) polymeric systems through coordination with metal salts, demonstrating its versatility in forming metal complexes .

1H-1,2,4-Triazole-3-thiol and its derivatives exhibit notable biological activities:

  • Antimicrobial Properties: Compounds derived from 1H-1,2,4-triazole-3-thiol have shown antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as yeasts .
  • Cytotoxic Effects: Certain derivatives have been tested for cytotoxicity against cancer cell lines such as human melanoma and breast cancer cells, indicating potential as anticancer agents .

The synthesis of 1H-1,2,4-triazole-3-thiol can be achieved through several methods:

  • Direct Synthesis: It can be synthesized from 1H-1,2,4-triazole-5-thione by treatment with thiolating agents under suitable conditions.
  • Functionalization: The compound can be functionalized to create various derivatives through alkylation or condensation reactions .

1H-1,2,4-Triazole-3-thiol finds applications in various fields:

  • Catalysis: It has been used as a catalyst in organic synthesis, particularly for the preparation of complex heterocycles under eco-friendly conditions .
  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects against microbial infections and cancer .
  • Material Science: The compound's ability to coordinate with metals makes it useful in the development of novel materials and nanocomposites .

Studies on the interactions of 1H-1,2,4-triazole-3-thiol with biological receptors indicate that it acts as a pharmacophore due to its dipole character. Its derivatives have been shown to interact with various biological targets, enhancing their activity against specific diseases. For instance, research has demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cells while being less toxic to normal cells .

Several compounds share structural similarities with 1H-1,2,4-triazole-3-thiol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-1,2,4-TriazoleHeterocyclicBase structure without thiol group
1H-1,2,4-Triazole-5-thioneThione derivativeContains a carbonyl group instead of a thiol group
4-Amino-1H-1,2,4-triazoleAmino derivativeExhibits different biological activities due to amino group
5-Methyl-1H-1,2,4-triazoleMethyl derivativeAlters solubility and reactivity compared to the parent compound

The uniqueness of 1H-1,2,4-triazole-3-thiol lies in its thiol functionality that allows for distinctive reactivity patterns not observed in other triazoles. This characteristic enhances its potential in medicinal chemistry and materials science applications.

XLogP3

-0.2

UNII

RUS62L885R

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 73 of 79 companies with hazard statement code(s):;
H302 (95.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (94.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3179-31-5

Wikipedia

3-mercapto-1,2,4-triazole

General Manufacturing Information

3H-1,2,4-Triazole-3-thione, 1,2-dihydro-: ACTIVE

Dates

Modify: 2023-08-15

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